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molecular formula C10H15ClN2 B8274493 N*2*-tert-Butyl-3-chlorobenzene-1,2-diamine

N*2*-tert-Butyl-3-chlorobenzene-1,2-diamine

Cat. No. B8274493
M. Wt: 198.69 g/mol
InChI Key: LLRODTWEFIVFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063038B2

Procedure details

A solution of titanium (III) chloride (10 wt. % in 20-30% hydrochloric acid, 120 ml, 78 mmol) was added drop wise to a solution of tert-butyl-(2-chloro-6-nitrophenyl)-amine from Example 12A (5.7 g, 25 mmol) and sodium acetate (112 g, 1.4 moles) in methanol (205 ml) and water (63 ml). The mixture was stirred for 2 h, water was added to dissolve remaining solids and the organic solvent was evaporated. The mixture was neutralised with solid sodium hydrogen carbonate and extracted with EtOAc. The organic extracts were dried and evaporated to afford an orange oil; yield 4.7 g, 94%.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
205 mL
Type
solvent
Reaction Step One
Name
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]1[C:11]([N+:12]([O-])=O)=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:15])([CH3:4])([CH3:3])[CH3:2].C([O-])(=O)C.[Na+]>CO.O.[Cl-].[Ti+3].[Cl-].[Cl-]>[C:1]([NH:5][C:6]1[C:11]([NH2:12])=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:15])([CH3:4])([CH3:2])[CH3:3] |f:1.2,5.6.7.8|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C)(C)(C)NC1=C(C=CC=C1[N+](=O)[O-])Cl
Name
Quantity
112 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
205 mL
Type
solvent
Smiles
CO
Name
Quantity
63 mL
Type
solvent
Smiles
O
Name
Quantity
120 mL
Type
catalyst
Smiles
[Cl-].[Ti+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
the organic solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford an orange oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)(C)NC=1C(=CC=CC1Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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